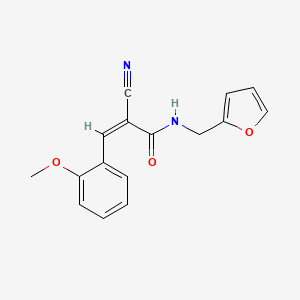![molecular formula C17H13N3O2S2 B11682409 2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11682409.png)
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metil-N-[(5Z)-4-oxo-5-(piridin-2-ilmetilideno)-2-tioxo-1,3-tiazolidin-3-il]benzamida es un compuesto orgánico complejo que pertenece a la clase de derivados de tiazolidina. Los motivos de tiazolidina son compuestos heterocíclicos de cinco miembros que contienen átomos de azufre y nitrógeno. Estos compuestos son conocidos por sus diversas actividades biológicas, incluidas las propiedades anticancerígenas, antimicrobianas y antiinflamatorias .
Métodos De Preparación
La síntesis de 2-metil-N-[(5Z)-4-oxo-5-(piridin-2-ilmetilideno)-2-tioxo-1,3-tiazolidin-3-il]benzamida típicamente involucra reacciones de varios componentes. Un método común incluye la reacción de 2-amino-5-clorofenol con diferentes aldehídos en presencia de N,N-dimetilformamida (DMF) y ácido acético glacial como catalizador. Esta reacción se puede llevar a cabo utilizando calentamiento convencional o por microondas . Los métodos de producción industrial pueden implicar rutas sintéticas similares pero optimizadas para mayor rendimiento y pureza.
Análisis De Reacciones Químicas
Este compuesto sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo tioxo en un grupo tiol.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila, particularmente en el anillo de tiazolidina. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas.
Aplicaciones Científicas De Investigación
2-metil-N-[(5Z)-4-oxo-5-(piridin-2-ilmetilideno)-2-tioxo-1,3-tiazolidin-3-il]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto exhibe actividades antimicrobianas y anticancerígenas, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina: Se están explorando sus propiedades antiinflamatorias para posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas específicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con varios objetivos moleculares. Puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos. Por ejemplo, su actividad anticancerígena puede deberse a la inhibición de ciertas cinasas involucradas en la proliferación celular. Las vías y los objetivos moleculares exactos pueden variar según la actividad biológica específica que se está estudiando .
Comparación Con Compuestos Similares
Los compuestos similares incluyen otros derivados de tiazolidina como:
- 2-metil-N-(4-oxo-5-(2-tienilmetilideno)-2-tioxo-1,3-tiazolidin-3-il)benzamida
- 2-hidroxi-N-[(5Z)-4-oxo-5-(piridin-4-ilmetilideno)-2-sulfanylideno-1,3-tiazolidin-3-il]benzamida Estos compuestos comparten características estructurales similares, pero pueden diferir en sus actividades biológicas y propiedades químicas. La singularidad de 2-metil-N-[(5Z)-4-oxo-5-(piridin-2-ilmetilideno)-2-tioxo-1,3-tiazolidin-3-il]benzamida radica en su patrón de sustitución específico, que puede influir en su reactividad y actividad biológica .
Propiedades
Fórmula molecular |
C17H13N3O2S2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
2-methyl-N-[(5Z)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C17H13N3O2S2/c1-11-6-2-3-8-13(11)15(21)19-20-16(22)14(24-17(20)23)10-12-7-4-5-9-18-12/h2-10H,1H3,(H,19,21)/b14-10- |
Clave InChI |
KXFYJRQKTGLNHR-UVTDQMKNSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone](/img/structure/B11682328.png)
![5-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11682343.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11682359.png)
![(5Z)-3-ethyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682366.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)acetohydrazide](/img/structure/B11682373.png)


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)


![Ethyl 5-ethyl-2-{[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11682400.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11682412.png)
